N-([2,4'-bipyridin]-4-ylmethyl)picolinamide
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Overview
Description
N-([2,4’-bipyridin]-4-ylmethyl)picolinamide is a compound that features a picolinamide moiety linked to a bipyridine structure
Mechanism of Action
Target of Action
N-([2,4’-bipyridin]-4-ylmethyl)picolinamide, a picolinamide derivative, primarily targets the lipid-transfer protein Sec14p . This protein plays a crucial role in the regulation of lipid metabolism in cells .
Mode of Action
The compound interacts with its target, Sec14p, by binding to it . This interaction inhibits the function of Sec14p, leading to alterations in lipid metabolism within the cell .
Biochemical Pathways
The primary biochemical pathway affected by N-([2,4’-bipyridin]-4-ylmethyl)picolinamide is the lipid metabolism pathway . By inhibiting Sec14p, the compound disrupts the normal flow of this pathway, leading to downstream effects on cellular processes that rely on lipid metabolism .
Result of Action
The inhibition of Sec14p by N-([2,4’-bipyridin]-4-ylmethyl)picolinamide leads to disruptions in lipid metabolism . This can have various molecular and cellular effects, depending on the specific roles of lipids in the affected cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)picolinamide typically involves the coupling of picolinamide with a bipyridine derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki coupling reaction can be employed, where picolinamide is reacted with a halogenated bipyridine in the presence of a palladium catalyst and a base . The reaction conditions often involve heating the mixture in a suitable solvent such as toluene or DMF.
Industrial Production Methods
Industrial production of N-([2,4’-bipyridin]-4-ylmethyl)picolinamide may utilize continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the scalability of palladium-catalyzed reactions makes them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated bipyridine derivatives in the presence of a palladium catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the bipyridine moiety.
Reduction: Reduced forms of the picolinamide or bipyridine structures.
Substitution: Various substituted bipyridine derivatives.
Scientific Research Applications
N-([2,4’-bipyridin]-4-ylmethyl)picolinamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an inhibitor of enzymes such as poly (ADP-ribose) synthetase.
Medicine: Explored for its therapeutic potential in treating diseases related to enzyme inhibition.
Industry: Utilized in the development of materials with specific electronic properties, such as organic LEDs.
Comparison with Similar Compounds
Similar Compounds
Picolinamide: A simpler analog that lacks the bipyridine moiety but shares the picolinamide structure.
Bipyridine Derivatives: Compounds such as 4,4’-bipyridine and 2,2’-bipyridine, which are commonly used as ligands in coordination chemistry.
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)picolinamide is unique due to its combined picolinamide and bipyridine structures, which confer distinct properties such as enhanced binding affinity to metal ions and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-4-yl)methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c22-17(15-3-1-2-7-19-15)21-12-13-4-10-20-16(11-13)14-5-8-18-9-6-14/h1-11H,12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPKSWNHAOWMTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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